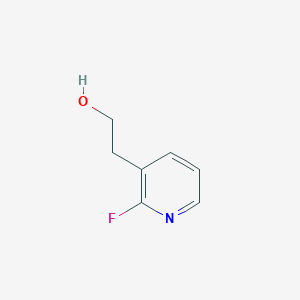

2-(2-Fluoropyridin-3-yl)ethanol

Descripción general

Descripción

2-(2-Fluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. This reaction is carried out at temperatures ranging from 0 to 60°C for 1 to 10 hours . Another approach involves the use of electrophilic fluorinating agents such as Selectfluor or NFSI, which can introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like anhydrous hydrogen fluoride or fluoroboric acid. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group in 2-(2-fluoropyridin-3-yl)ethanol undergoes oxidation to yield ketones or aldehydes. Common oxidizing agents and conditions include:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation to ketone | KMnO₄ (acidic conditions) or CrO₃ | 2-(2-Fluoropyridin-3-yl)ethanone | High selectivity for ketone formation due to steric hindrance from the pyridine ring. |

| Mild oxidation | Pyridinium chlorochromate (PCC) | 2-(2-Fluoropyridin-3-yl)acetaldehyde | Avoids over-oxidation to carboxylic acids. |

Substitution Reactions

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (NAS), while the hydroxyl group can be modified via alkylation or acylation.

Aromatic Substitution

Hydroxyl Group Modifications

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | R-X (alkyl halides), NaH | 2-(2-Fluoropyridin-3-yl)ethyl ethers | Enhances lipophilicity for pharmaceutical intermediates. |

| Acylation | Acetic anhydride, pyridine | 2-(2-Fluoropyridin-3-yl)ethyl acetate | Protects hydroxyl group during multi-step syntheses. |

Reduction and Hydrogenation

The pyridine ring can be hydrogenated under catalytic conditions, altering its electronic properties:

| Conditions | Catalyst | Product | Outcome |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol | 2-(2-Fluoropiperidin-3-yl)ethanol | Saturated ring improves metabolic stability in drug candidates . |

Esterification and Condensation

The hydroxyl group reacts with carbonyl compounds to form esters or participate in condensation reactions:

| Reaction Partner | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Base (Et₃N), CH₂Cl₂ | 2-(2-Fluoropyridin-3-yl)ethyl acetate | High yields (>85%) under mild conditions. |

| Aldehydes/Ketones | Acid catalysis | β-Hydroxy ethers | Forms chiral centers in asymmetric syntheses. |

Complexation and Coordination

The pyridine nitrogen and hydroxyl group enable metal coordination, relevant in catalysis:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu(II)Cl₂ | Methanol, RT | Square-planar Cu complex | Stabilizes intermediates in cross-coupling reactions. |

Key Research Findings

-

Steric Effects : The fluorine atom at position 2 significantly reduces reaction rates in NAS compared to non-fluorinated analogs, attributed to electron-withdrawing effects .

-

Chiral Resolution : The ethanol group’s stereochemistry influences biological activity; enantioselective syntheses using chiral catalysts achieve >90% enantiomeric excess .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

- 2-(2-Fluoropyridin-3-yl)ethanol serves as an essential building block in the synthesis of more complex molecules. Its chiral nature allows for its use in asymmetric synthesis, making it valuable for creating chiral ligands and catalysts. This property is particularly beneficial in the pharmaceutical industry, where chirality can significantly influence the efficacy of drug candidates.

Fluorinated Compound Characteristics

- The incorporation of fluorine into organic compounds often enhances metabolic stability and lipophilicity, which are desirable traits for drug development. The ability to modify the electronic properties of molecules through fluorination can lead to improved interactions with biological targets .

Biological Research Applications

Enzyme Interaction Studies

- In biological research, this compound is utilized to study its interactions with enzymes and receptors. The presence of fluorine can enhance binding affinity through strong hydrogen bonds and electrostatic interactions, providing insights into enzyme mechanisms and receptor activity .

Potential Antimicrobial and Antiviral Properties

- Preliminary studies have suggested that this compound may exhibit antimicrobial properties, although further investigation is necessary to determine its spectrum of activity against various pathogens. Additionally, derivatives of fluorinated pyridines have shown antiviral activity against several viral families, indicating potential applications in antiviral drug development .

Medicinal Chemistry Applications

Pharmaceutical Intermediate

- This compound has been explored as a pharmaceutical intermediate due to its unique structural features that may contribute to the development of new drugs with enhanced efficacy and selectivity. Its role in drug design is underscored by its ability to modulate biological pathways through specific molecular interactions .

Case Studies in Drug Development

- A notable study focused on the compound's ability to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses and cancer pathways. This suggests that derivatives of this compound could be optimized for therapeutic applications in treating inflammatory diseases and certain cancers .

Industrial Applications

Agrochemical Production

Mecanismo De Acción

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug development .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine: A simpler analog with similar fluorination but lacking the ethanol group.

3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

2-(2-Chloropyridin-3-yl)ethanol: A chlorinated analog with similar structural features

Uniqueness

2-(2-Fluoropyridin-3-yl)ethanol stands out due to the presence of both a fluorine atom and an ethanol group. This combination imparts unique reactivity and properties, making it a versatile compound for various applications in research and industry .

Actividad Biológica

2-(2-Fluoropyridin-3-yl)ethanol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C7H8FN

- Molecular Weight : 141.14 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom in the pyridine ring significantly influences the compound's biological interactions, enhancing its lipophilicity and potentially altering its binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in various biochemical pathways. Studies indicate that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and metabolism.

Key Targets:

- Glycogen Synthase Kinase-3 (GSK-3) :

- Inhibitory activity against GSK-3 has been demonstrated, which is significant due to GSK-3's involvement in numerous cellular processes including glucose metabolism and cell proliferation .

- The compound's structural modifications have shown varying degrees of selectivity for GSK-3α versus GSK-3β, indicating potential for targeted therapeutic applications .

Biological Activity Studies

Numerous studies have evaluated the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for various pathogens have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

- GSK-3 Inhibition Study :

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.